![molecular formula C9H8N4O B3021894 (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone CAS No. 96219-90-8](/img/structure/B3021894.png)
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .Scientific Research Applications
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone has been studied for its potential applications in scientific research. It has been found to possess a wide range of properties, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer activities. In addition, this compound has been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone is not yet fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, this compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been found to possess a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce pain, and improve wound healing. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, and to reduce the risk of cancer.
Advantages and Limitations for Lab Experiments
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone has a number of advantages and limitations for laboratory experiments. One of the major advantages of this compound is its low toxicity, which makes it a safe and effective compound for laboratory experiments. Additionally, this compound is relatively easy to synthesize and has a wide range of potential applications. However, one of the major limitations of this compound is that the exact mechanism of action is not yet fully understood.
Future Directions
The potential applications of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone are still being explored. Some potential future directions for research include: further investigation into the exact mechanism of action of this compound; exploring the potential therapeutic applications of this compound; exploring the potential of this compound as an antioxidant; and exploring the potential of this compound as an anti-cancer agent. Additionally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in the laboratory.
properties
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNAJDPHAGQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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